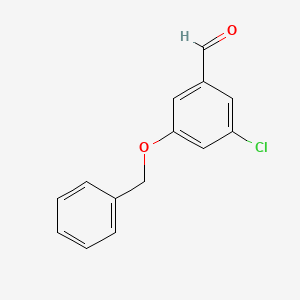

3-(Benzyloxy)-5-chlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUCMRZDZICWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681827 | |

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228956-94-2 | |

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Transformations and Derivatization of 3 Benzyloxy 5 Chlorobenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that readily undergoes nucleophilic addition and related reactions. These transformations are fundamental to the construction of more complex molecular architectures.

Formation of Schiff Bases and Imines

The reaction of 3-(benzyloxy)-5-chlorobenzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The general mechanism involves the formation of a carbinolamine intermediate which then loses water to form the C=N double bond of the imine. nih.gov

These reactions are significant as Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. nih.gov The formation of the imine linkage introduces a new point of structural diversity, allowing for the synthesis of a wide array of derivatives.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Beyond primary amines, this compound can undergo condensation reactions with a variety of nitrogen-containing nucleophiles. A notable example is the reaction with semicarbazide (B1199961) to form 3-(benzyloxy)benzaldehyde semicarbazone. sigmaaldrich.com This type of reaction follows a similar mechanistic pathway to Schiff base formation, where the nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde.

Similarly, reactions with other hydrazine (B178648) derivatives can be employed to generate the corresponding hydrazones. These condensation reactions are valuable for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The resulting products, such as semicarbazones and hydrazones, are often crystalline solids, which can facilitate their purification and characterization.

| Nucleophile | Product Type |

| Primary Amine | Schiff Base/Imine |

| Semicarbazide | Semicarbazone |

| Hydrazine | Hydrazone |

Reduction Reactions for Alcohol Formation

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (3-(benzyloxy)-5-chlorophenyl)methanol. This transformation is a cornerstone in organic synthesis, providing access to benzyl (B1604629) alcohol derivatives which are themselves valuable synthetic intermediates.

Two common methods for this reduction are:

Sodium Borohydride (B1222165) (NaBH₄) Reduction : Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. numberanalytics.comyoutube.com The borohydride ion (BH₄⁻) delivers a hydride (H⁻) to the electrophilic carbonyl carbon, which upon workup with water or a mild acid, yields the corresponding primary alcohol. youtube.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. nih.govresearchgate.net Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes. nih.gov However, care must be taken as this method can also lead to the cleavage of the benzyloxy group, a reaction known as hydrogenolysis. ufl.edursc.org By carefully selecting the catalyst and reaction conditions, selective reduction of the aldehyde can be achieved. For instance, bimetallic nanoparticles have been shown to selectively hydrogenate active benzaldehydes to benzyl alcohols while inhibiting hydrogenolysis. researchgate.net

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (3-(Benzyloxy)-5-chlorophenyl)methanol |

| Hydrogen (H₂) / Catalyst (e.g., Pd/C) | (3-(Benzyloxy)-5-chlorophenyl)methanol |

Oxidative Transformations

Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 3-(benzyloxy)-5-chlorobenzoic acid. This transformation is a key step in the synthesis of various compounds where a carboxylic acid moiety is required. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). researchgate.netmasterorganicchemistry.com The reaction is typically carried out in an aqueous solution, and upon acidification, the benzoic acid derivative precipitates. researchgate.net Other oxidizing agents, such as chromium(VI) reagents, can also be employed for this transformation. ambeed.com

Reactions Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. Its removal is often a crucial step in the final stages of a synthetic sequence to unveil the free phenol (B47542).

Cleavage and Deprotection Strategies

Boron Trichloride (B1173362) (BCl₃) : A mild and chemoselective method for the debenzylation of aryl benzyl ethers involves the use of boron trichloride (BCl₃) in the presence of a cation scavenger like pentamethylbenzene (B147382). researchgate.netorganic-chemistry.org This reaction is typically performed at low temperatures (e.g., -78 °C) in a chlorinated solvent such as dichloromethane. researchgate.netorgsyn.org The use of a cation scavenger is crucial to prevent side reactions, such as the Friedel-Crafts benzylation of electron-rich aromatic rings. researchgate.net This method is advantageous as it tolerates a wide range of other functional groups. organic-chemistry.org Boron tribromide (BBr₃) can also be used for the debenzylation of benzyloxy groups. researchgate.net

Catalytic Hydrogenolysis : As mentioned previously, catalytic hydrogenation can lead to the cleavage of the C-O bond of the benzyl ether. rsc.orgorganic-chemistry.org This process, known as hydrogenolysis, is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like formic acid. ufl.eduresearchgate.net While this method is effective, it is not selective if the reduction of the aldehyde group is not desired. However, if the goal is to produce 3-chloro-5-hydroxybenzyl alcohol, this method can achieve both deprotection and reduction in a single step.

| Reagent/Method | Product |

| Boron Trichloride (BCl₃) / Pentamethylbenzene | 3-Chloro-5-hydroxybenzaldehyde (B112157) |

| Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | 3-Chloro-5-hydroxybenzaldehyde or 3-Chloro-5-hydroxybenzyl alcohol |

Modifications of the Benzyl Moiety

The benzyloxy group serves as a robust protecting group for the phenol functionality. However, its selective removal (debenzylation) is a key step in many synthetic routes to access the corresponding 3-chloro-5-hydroxybenzaldehyde. This transformation can be achieved under various conditions, allowing for the unmasking of the hydroxyl group at the desired stage of a synthetic sequence.

Common methods for debenzylation that are applicable to this substrate include:

Catalytic Hydrogenolysis: This is a standard and often high-yielding method involving the treatment of the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and typically results in the clean cleavage of the benzyl ether to yield the phenol and toluene (B28343) as a byproduct.

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation. organic-chemistry.org

Chemoselective Debenzylation: For substrates with multiple sensitive functional groups, specific reagents can be employed. A combination of boron trichloride (BCl₃) and a cation scavenger like pentamethylbenzene allows for the chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving other functionalities. organic-chemistry.org

Halogen Chemistry of the Chlorobenzaldehyde Core

The chlorine atom on the aromatic ring is a key handle for introducing further molecular diversity. It can be replaced via nucleophilic substitution or participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The aromatic ring of this compound is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. byjus.commasterorganicchemistry.com This effect is most pronounced at the ortho and para positions relative to the activating group. In this molecule, the chlorine atom is meta to the aldehyde, which provides moderate activation.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com Strong nucleophiles are typically required to displace the chloride. Examples of potential transformations include:

Alkoxylation: Reaction with sodium methoxide (B1231860) (NaOMe) or other alkoxides can introduce a new alkoxy group, forming an aryl ether.

Amination: Nucleophiles such as ammonia, primary, or secondary amines can displace the chloride to form the corresponding aniline (B41778) derivatives.

Thiolation: Thiolates can be used to introduce a sulfur linkage.

The efficiency of these SNAr reactions can often be enhanced by using polar aprotic solvents like DMSO or DMF and by heating the reaction mixture. walisongo.ac.id

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent in this compound makes it a suitable substrate for several of these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more specialized catalytic systems. msu.edu

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov For this compound, this would involve reacting it with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction can be used to introduce a variety of vinyl groups at the 5-position of the benzaldehyde (B42025) core.

Table 1: Representative Heck Reaction Conditions

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkene | Styrene, Acrylates, etc. |

| Catalyst | Pd(OAc)₂, PdCl₂(PCy₃)₂ |

| Ligand | Phosphine (B1218219) ligands (e.g., PCy₃, PPh₃) |

| Base | K₂CO₃, Cs₂CO₃, Et₃N |

| Solvent | DMF, Water/TBAB, Dioxane |

| Temperature | 80-140 °C |

This table presents generalized conditions for the Heck reaction involving aryl chlorides. Specific conditions may vary.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronate ester. organic-chemistry.org This reaction is known for its high functional group tolerance. nih.gov Coupling this compound with various aryl or alkyl boronic acids can generate a wide range of biaryl and alkyl-aryl compounds. The use of highly active palladium catalysts, often with bulky electron-rich phosphine ligands, is typically necessary for the efficient coupling of aryl chlorides. princeton.edu

Table 2: Representative Suzuki Coupling Conditions

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Aryl/Alkyl Boronic Acids, Potassium Aryltrifluoroborates |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |

| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to 100 °C |

This table presents generalized conditions for the Suzuki coupling involving aryl chlorides. Specific conditions may vary.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating substituted alkynes. organic-chemistry.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govhes-so.ch This transformation allows for the introduction of an alkynyl moiety onto the this compound scaffold, which can serve as a precursor for further synthetic manipulations. For less reactive aryl chlorides, specialized catalyst systems, such as those employing palladacycles or bulky phosphine ligands, might be required. sci-hub.se

Table 3: Representative Sonogashira Coupling Conditions

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene, Propyne, etc. |

| Catalyst | Pd(PPh₃)₂Cl₂, PdCl₂(PCy₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Triethylamine |

| Temperature | Room Temperature to 80 °C |

This table presents generalized conditions for the Sonogashira coupling involving aryl chlorides. Specific conditions may vary.

Synthesis of Complex Organic Architectures

The combination of reactive sites on this compound makes it an excellent starting material for the construction of more elaborate molecular structures, including polyheterocyclic systems and epoxypropane derivatives.

The aldehyde and chloro functionalities are ideal starting points for building fused or linked heterocyclic rings. The aldehyde can participate in condensation reactions with various nucleophiles (e.g., amines, hydrazines, active methylene (B1212753) compounds) to form imines, hydrazones, or enones, which can then undergo intramolecular cyclization. The chloro group, as previously discussed, can be a site for cross-coupling or SNAr reactions, which can also be part of a sequence to build heterocyclic systems. For instance, a Suzuki coupling could introduce a heteroaryl group, or an SNAr reaction with a suitable dinucleophile could lead to ring formation. This strategy is analogous to the synthesis of pyrimidines and pyridines from bromo-triazines via cross-coupling and subsequent diversification. nih.govresearchgate.net

Epoxypropane derivatives can be synthesized from this compound in a two-step process. This is analogous to the synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-aryl-1-oxo-2,3-epoxy propane (B168953) derivatives. derpharmachemica.com

Claisen-Schmidt Condensation: The first step is a base-catalyzed condensation reaction between this compound and an appropriate ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Epoxidation: The resulting chalcone can then be subjected to epoxidation. A common method is the Weitz-Scheffer epoxidation, which uses hydrogen peroxide under basic conditions (e.g., NaOH) to convert the double bond of the enone system into an epoxide ring. derpharmachemica.com

This synthetic route provides access to chiral epoxypropane structures, which are valuable building blocks in medicinal chemistry and organic synthesis. derpharmachemica.com

Synthesis of Hydrazone Derivatives

The formation of hydrazones is a well-established reaction involving the condensation of an aldehyde with hydrazine or its substituted derivatives. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone.

The general synthesis involves reacting this compound with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, typically in a protic solvent like ethanol or methanol. The reaction can be catalyzed by a small amount of acid, such as acetic acid, to facilitate the dehydration step. The reaction mixture is often heated to ensure completion. researchgate.netnih.gov

A typical reaction for the formation of the parent hydrazone is as follows:

Scheme 1: Synthesis of (E)-(3-(benzyloxy)-5-chlorobenzylidene)hydrazine from this compound and hydrazine hydrate.

Detailed Research Findings:

While specific literature detailing the synthesis of hydrazone derivatives directly from this compound is not abundant, the methodology is a standard chemical transformation. nih.gov The reaction of an aldehyde with hydrazine is a robust and high-yielding process. researchgate.netmdpi.com For analogous substituted benzaldehydes, these reactions are often carried out under reflux in an alcohol solvent for a few hours. chemicalbook.combhu.ac.in The product hydrazone typically precipitates from the reaction mixture upon cooling or after the addition of water and can be purified by recrystallization. chemicalbook.com

The table below outlines the components for the synthesis of the parent hydrazone derivative.

| Reactant | Reagent | Product |

| This compound | Hydrazine Hydrate | (E)-(3-(benzyloxy)-5-chlorobenzylidene)hydrazine |

This table presents the expected reactants and product for the synthesis of the hydrazone derivative based on general chemical principles.

Formation of O-Benzyl Oxime Derivatives

The reaction of an aldehyde with a hydroxylamine (B1172632) derivative, such as O-benzylhydroxylamine, leads to the formation of an oxime ether. This transformation is analogous to hydrazone formation and involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by elimination of a water molecule to form the C=N-O linkage.

To synthesize the O-benzyl oxime derivative of this compound, the aldehyde is typically reacted with O-benzylhydroxylamine hydrochloride. nih.gov The reaction is often performed in a solvent like methanol or ethanol. A base, such as pyridine (B92270) or sodium acetate, may be added to neutralize the hydrochloride salt and liberate the free hydroxylamine for the reaction.

Scheme 2: Synthesis of 1-((3-(benzyloxy)-5-chlorobenzylidene)aminooxy)methyl)benzene from this compound and O-Benzylhydroxylamine.

Detailed Research Findings:

The synthesis of O-benzyl oximes from various benzaldehydes is a common procedure in medicinal chemistry and materials science. nih.gov These reactions are generally straightforward and proceed at room temperature or with gentle heating. google.com The use of O-benzylhydroxylamine hydrochloride is standard, and the reaction progress can be monitored by techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by evaporating the solvent and extracting the product into an organic solvent, followed by purification methods such as crystallization or column chromatography. nih.govgoogle.com

The data table below summarizes the key components for this synthesis.

| Reactant | Reagent | Product |

| This compound | O-Benzylhydroxylamine Hydrochloride | 1-((3-(benzyloxy)-5-chlorobenzylidene)aminooxy)methyl)benzene |

This table outlines the expected reactants and product for the formation of the O-benzyl oxime derivative based on established synthetic methods.

Iv. Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-(Benzyloxy)-5-chlorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of this compound, the aldehydic proton characteristically appears as a singlet at approximately 9.97 ppm. The aromatic protons of the benzaldehyde (B42025) ring are observed as multiplets or distinct signals in the range of 7.16 to 7.98 ppm. The five protons of the benzyl (B1604629) group also resonate in this aromatic region, typically between 7.29 and 7.44 ppm. The benzylic methylene (B1212753) protons (CH₂) appear as a singlet around 5.13 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.97 | s | 1H | Aldehydic H |

| 7.98 - 7.85 | m | 2H | Aromatic H |

| 7.26 - 7.16 | m | 2H | Aromatic H |

| 7.44 - 7.29 | m | 5H | Aromatic H (Benzyl) |

| 5.13 | d | 2H | Benzylic CH₂ |

s = singlet, d = doublet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The aldehydic carbon gives a distinct signal in the downfield region, typically around 190.9 ppm. The carbon atoms of the substituted benzaldehyde ring and the benzyl group appear in the aromatic region (approximately 113 to 160 ppm). The benzylic methylene carbon (CH₂) signal is found further upfield, around 70 ppm. rsc.orgrsc.org

Distortionless Enhancement by Polarization Transfer (DEPT-135) and Attached Proton Test (APT) experiments are valuable for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This technique helps to unambiguously assign the methylene and methine carbons in this compound. researchgate.netresearchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 190.9 | C | Aldehydic C=O |

| 159.5 | C | C-OBn |

| 137.8 | C | C-Cl |

| 135.6 | C | Aromatic C |

| 134.4 | CH | Aromatic CH |

| 130.4 | CH | Aromatic CH |

| 129.3 | CH | Aromatic CH |

| 128.6 | CH | Aromatic CH (Benzyl) |

| 128.3 | CH | Aromatic CH (Benzyl) |

| 127.3 | CH | Aromatic CH (Benzyl) |

| 113.3 | CH | Aromatic CH |

| 70.3 | CH₂ | Benzylic CH₂ |

Two-dimensional (2D) NMR techniques provide correlational data that is crucial for assembling the molecular structure. science.gov

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would confirm the connectivity between the aromatic protons on the benzaldehyde ring. science.gov

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. youtube.comnih.govprinceton.edu For instance, it would show a cross-peak between the benzylic methylene protons at ~5.13 ppm and the corresponding carbon at ~70.3 ppm. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (2-3 bonds). youtube.comprinceton.edu It is instrumental in connecting the different fragments of the molecule. For example, it would show correlations from the aldehydic proton to carbons in the benzaldehyde ring, and from the benzylic protons to carbons in both the benzyl and benzaldehyde rings, thus confirming the benzyloxy linkage. science.govsdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands. A strong, sharp peak between 1680 and 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. The aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹. The C-O stretching of the ether linkage can be observed around 1000-1300 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aldehyde are typically found just above 3000 cm⁻¹, while the C-H stretching of the methylene group is just below 3000 cm⁻¹. The C-Cl stretch appears in the fingerprint region, generally between 600 and 800 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1700 | Strong | C=O (Aldehyde) |

| ~1600-1450 | Medium-Weak | C=C (Aromatic) |

| ~1250 | Strong | C-O (Ether) |

| ~800-600 | Medium | C-Cl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MS/MS, HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental composition. rsc.org For this compound (C₁₄H₁₁ClO₂), the expected molecular ion peak [M]⁺ would have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Electron Ionization (EI) mass spectrometry would likely show fragmentation patterns corresponding to the loss of key structural units. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic group. Another significant fragmentation pathway would involve the loss of the aldehyde group (-CHO) or the chlorine atom. nist.govresearchgate.netmiamioh.edu

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 246/248 | [M]⁺ Molecular Ion |

| 217/219 | [M - CHO]⁺ |

| 155 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The presence of the benzyloxy and chloro substituents will influence the exact position and intensity of these absorption maxima. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the molecular structure of a compound in its crystalline form. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred.

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported in the refereed scientific literature. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not currently available.

For a molecule of this nature, one would anticipate crystallizing in a common space group, with the asymmetric unit containing one or more molecules. The expected data table for such a compound, were it to be determined, would resemble the following hypothetical representation:

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₁ClO₂ |

| Formula weight | 246.69 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close contact, which correspond to intermolecular interactions. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of atomic contacts. As no crystallographic information file (CIF) is available for this compound, a Hirshfeld surface analysis cannot be performed.

Lattice energy is a measure of the strength of the forces holding the constituents of a crystal lattice together. It can be calculated using computational methods, often in conjunction with experimental crystallographic data. These calculations typically sum the electrostatic and van der Waals interaction energies between a central molecule and all surrounding molecules in the crystal. Without the known crystal packing arrangement of this compound, a theoretical calculation of its lattice energy would be speculative.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic structure. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry to its lowest energy state and to compute various electronic properties. nih.govnih.govresearchgate.net For a molecule like 3-(Benzyloxy)-5-chlorobenzaldehyde, DFT would provide insights into bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Studies on related benzaldehyde (B42025) derivatives demonstrate that the nature and position of substituents significantly influence the electronic distribution across the aromatic ring and the aldehyde functional group. nih.govresearchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atom at the meta-position and the bulky, electron-donating benzyloxy group at the other meta-position create a unique electronic environment. DFT calculations would likely reveal a polarization of the electron density, impacting the molecule's reactivity. The aldehyde group itself is a key site for nucleophilic attack, and its reactivity is modulated by these substituents. nih.govcanterbury.ac.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eurasayanjournal.co.innih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap generally suggests higher reactivity. acadpubl.eumalayajournal.org

For substituted benzaldehydes, the HOMO and LUMO energies are influenced by the electronic effects of the substituents. rasayanjournal.co.inresearchgate.net In this compound, the benzyloxy group would likely raise the HOMO energy level, making the molecule a better electron donor, while the chloro and aldehyde groups would lower the LUMO energy, enhancing its electron-accepting ability. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is essential for predicting its behavior in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzaldehydes (Analogous Compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 4-(Dimethylamino) Benzaldehyde | -5.45 | -1.51 | 3.94 | nih.gov |

| 3-Ethoxy-4-hydroxy benzaldehyde | -5.98 | -1.87 | 4.11 | rasayanjournal.co.in |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.21 | -2.39 | 3.82 | acadpubl.eumalayajournal.org |

This table presents data for analogous compounds to illustrate the typical range of HOMO-LUMO energies and gaps for substituted benzaldehydes.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acadpubl.eunih.gov The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to nucleophilic attack. acadpubl.eumalayajournal.org The hydrogen atom of the aldehyde group would likely exhibit a positive potential. The aromatic ring would display a complex potential landscape due to the competing electronic effects of the benzyloxy and chloro substituents. The chlorine atom, being electronegative, would draw electron density, creating a region of lower electron density around it, which is a concept explored in studies of halogen bonding. nih.govacs.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.commdpi.comdergipark.org.tr It is widely used in drug discovery to understand how a ligand might interact with a protein's binding site. While no specific biological activity data for this compound is being considered, molecular docking can still provide insights into its potential to bind to various receptors based on its structural and electronic properties.

Prediction of ADME/Tox Profiles (Computational Studies)

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of a molecule, which are critical in the early stages of drug development. researchgate.netcambridgemedchemconsulting.comnih.gov Various software programs and web servers utilize a molecule's structure to estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Table 2: Predicted ADME Properties for a Structurally Similar Compound (e.g., Benzyloxy Chalcone)

| Property | Predicted Value | Significance | Source |

| LogP | > 3.0 | High Lipophilicity | nih.gov |

| Total Polar Surface Area (TPSA) | < 120 Ų | Good Oral Bioavailability | cambridgemedchemconsulting.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to penetrate | Potential for CNS activity | nih.gov |

| CYP Inhibition | Potential for inhibition | Drug-drug interaction risk | nih.gov |

This table presents predicted ADME data for an analogous compound to provide an example of the types of parameters that are computationally assessed.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govdergipark.org.trcdnsciencepub.comresearchgate.net For a flexible molecule like this compound, which has a rotatable benzyloxy group, understanding its preferred conformations is essential. Computational methods can identify low-energy conformers and the energy barriers between them.

Vi. Applications in Medicinal Chemistry Research As Precursor/intermediate

Role as Pharmaceutical Intermediate and Building Block

In the realm of pharmaceutical research and development, 3-(Benzyloxy)-5-chlorobenzaldehyde is recognized as a valuable building block. abcr.com Building blocks are chemical entities that are incorporated into a larger molecule during synthesis. The presence of the benzyloxy and chloro groups on the phenyl ring of this aldehyde allows for the introduction of specific steric and electronic properties into the target molecules. These properties can be crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic profile of a drug candidate. Medicinal chemists utilize such building blocks to create libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. abcr.com

Development of Compounds with Potential Bioactivity (pre-clinical, mechanistic studies)

The true value of this compound as a synthetic intermediate is demonstrated in the array of bioactive compounds that can be derived from it. Pre-clinical and mechanistic studies have highlighted its role in the development of agents targeting a range of diseases, from cancer to microbial infections.

The pursuit of novel anticancer agents has led researchers to explore derivatives of benzyloxybenzaldehyde. Studies have shown that compounds synthesized from this class of molecules can exhibit significant cytotoxic effects against cancer cell lines.

A notable area of investigation involves the human promyelocytic leukemia cell line, HL-60. mdpi.comnih.gov Research on benzyloxybenzaldehyde derivatives has demonstrated their potential to induce cell death in these cancer cells through multiple mechanisms. whiterose.ac.uk Specifically, certain derivatives have been found to cause cell cycle arrest , a process that halts the proliferation of cancer cells. whiterose.ac.uk This is often a precursor to apoptosis , or programmed cell death, which is a key mechanism for eliminating cancerous cells. whiterose.ac.uk

Furthermore, these compounds have been shown to affect the mitochondrial membrane potential . whiterose.ac.uknih.gov A loss of mitochondrial membrane potential is a critical event in the apoptotic pathway, leading to the release of pro-apoptotic factors and ultimately, cell death. whiterose.ac.uknih.gov The ability of benzyloxybenzaldehyde derivatives to induce these effects underscores their potential as lead compounds in the development of new anticancer therapies. whiterose.ac.uk

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives in HL-60 Cells

| Mechanism of Action | Observation | Reference |

|---|---|---|

| Cell Cycle Arrest | Induction of G2/M phase arrest | whiterose.ac.uk |

| Apoptosis | Induction of programmed cell death | whiterose.ac.uk |

The field of cancer immunology has seen a paradigm shift with the advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 pathway. google.com This pathway is often exploited by cancer cells to evade the immune system. Small molecules that can disrupt the interaction between PD-1 and PD-L1 are of significant interest as potential cancer therapeutics. whiterose.ac.ukmdpi.com

While direct synthesis from this compound is not explicitly detailed in available literature, the structural motifs present in known small-molecule PD-1/PD-L1 inhibitors, such as benzamide (B126) scaffolds, suggest that benzyloxybenzaldehyde derivatives could serve as valuable precursors. whiterose.ac.uk The benzyloxy group can be strategically employed to influence the binding affinity and selectivity of these inhibitors for the PD-L1 protein. The development of such oral small-molecule immunomodulators remains an active area of research, aiming to overcome some of the limitations of antibody-based therapies. rsc.org

Tuberculosis remains a significant global health threat, necessitating the development of new and effective antimycobacterial agents. Research in this area has explored a variety of chemical scaffolds, including those derived from benzyloxybenzaldehyde.

For instance, studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated their potent activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com The synthesis of such compounds can utilize benzyloxybenzaldehyde derivatives as key starting materials. The aldehyde group can be readily converted to an amine, which is then coupled with a quinoline (B57606) moiety to generate the final active compound. The benzyloxy portion of the molecule is often crucial for its antimycobacterial efficacy, highlighting the importance of this compound as a precursor in this context.

The rise of fungal infections has driven the search for novel antifungal agents with unique mechanisms of action. Thiazolidine derivatives, particularly 5-arylidene-2,4-thiazolidinediones, have emerged as a promising class of antifungals.

The synthesis of these compounds often involves a Knoevenagel condensation between a thiazolidinedione and an aromatic aldehyde. This compound is an ideal reactant in this synthesis, leading to the formation of 5-(3-benzyloxy-5-chlorobenzylidene)thiazolidinediones. Research has indicated that the antifungal activity of some of these derivatives is associated with the inhibition of glucose transport in fungal cells, suggesting a novel mechanism of action that could be effective against resistant strains.

Aldose reductase is an enzyme implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. researchgate.net Inhibitors of this enzyme have the potential to prevent or mitigate these debilitating conditions.

The development of aldose reductase inhibitors has explored various chemical structures, with several successful candidates incorporating a benzyloxy moiety. nih.gov Benzyloxybenzaldehyde derivatives, including this compound, can serve as starting points for the synthesis of these inhibitors. researchgate.netnih.gov The aldehyde group can be transformed into a variety of functional groups to create molecules that fit into the active site of the aldose reductase enzyme, thereby inhibiting its activity. researchgate.netnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines |

| 5-Arylidene-2,4-thiazolidinediones |

| 5-(3-Benzyloxy-5-chlorobenzylidene)thiazolidinediones |

| PD-1 |

No Publicly Available Research Found for "this compound" in a Medicinal Chemistry Context

The investigation included targeted searches for the synthesis of Schiff bases derived from this specific aldehyde and their subsequent biological testing, as well as broader inquiries into its applications within the field of medicinal chemistry. The search results did not yield any studies that matched the specific requirements of the requested article outline.

While the broader fields of Schiff base chemistry and SAR studies are extensive, with numerous examples derived from other substituted benzaldehydes, there appears to be a gap in the published research concerning "this compound." Consequently, the requested detailed research findings and data tables for the specified applications of this compound cannot be provided.

It is important to note that the absence of published data does not necessarily mean the compound has not been synthesized or studied, but rather that such research is not currently available in the public domain through standard scientific databases and search engines.

Vii. Applications in Materials Science and Catalysis Research

Utilization as Substrate in Catalytic Transformations

Catalytic transformations are fundamental to modern chemical synthesis, enabling efficient and selective production of complex molecules. Benzaldehydes are common substrates in a variety of these reactions.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds. The hydrosilylation of the carbonyl group in aldehydes and ketones, for instance, provides access to silyl (B83357) ethers. This reaction can be catalyzed by a range of transition metal complexes. While the hydrosilylation of benzaldehyde (B42025) itself is a well-studied reaction, no specific studies describing the hydrosilylation of 3-(Benzyloxy)-5-chlorobenzaldehyde have been identified.

Role of Benzaldehyde Derivatives in Catalyst Design

The design of catalysts is a key area of research aimed at improving reaction rates, selectivity, and sustainability. Benzaldehyde derivatives can play a role in the synthesis of ligands for metal catalysts. The electronic and steric properties of the benzaldehyde can influence the properties of the resulting catalyst. However, there is no available literature that points to the specific use of this compound in the design or synthesis of catalysts.

Integration into Novel Material Architectures

The development of new materials with tailored properties is a major focus of materials science. Organic molecules like benzaldehyde derivatives can be incorporated into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The functional groups on the benzaldehyde can be used to link molecules together or to impart specific functionalities to the material. A search of existing literature did not reveal any instances of this compound being used in the construction of novel material architectures.

Use in Organic Synthesis Methodologies

The versatility of the aldehyde group makes benzaldehydes valuable reagents in a wide array of organic synthesis methodologies.

Reagent in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Benzaldehydes are frequently employed as one of the key components in a variety of MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions are of significant interest in medicinal chemistry for the rapid generation of compound libraries. While the utility of benzaldehydes in MCRs is well-established, no specific examples involving this compound are reported in the scientific literature.

Chiral Auxiliary or Ligand Precursor

In asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. Similarly, chiral ligands are crucial for enantioselective catalysis. Benzaldehyde derivatives can be precursors to both chiral auxiliaries and ligands. The synthesis of such chiral molecules often involves the modification of the aldehyde group and the aromatic ring. There is, however, no documented use of this compound as a precursor for either chiral auxiliaries or ligands in the available literature.

Viii. Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzaldehyde (B42025) derivatives often involves multi-step procedures with harsh reagents and significant waste generation. rjpn.org Future research will prioritize the development of more sustainable and efficient synthetic pathways to 3-(Benzyloxy)-5-chlorobenzaldehyde.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign syntheses. premiumbeautynews.comresearchgate.net This includes the use of safer solvents like water or supercritical carbon dioxide, and the exploration of bio-based or recyclable catalysts. rjpn.orgpersonalcaremagazine.com For instance, biocatalytic methods, which employ enzymes, could offer high selectivity and reduce energy consumption. researchgate.netrsc.org The valorization of biomass to produce the necessary chemical precursors is another promising avenue. premiumbeautynews.com

Energy-Efficient Techniques: The application of microwave or ultrasound irradiation can accelerate reaction times and improve yields, contributing to more energy-efficient processes. rjpn.org

| Synthetic Strategy | Potential Advantage | Relevant Research Focus |

| Biocatalysis | High selectivity, reduced energy consumption | Enzyme screening, reaction optimization |

| Supercritical Fluids | Reduced use of hazardous organic solvents | Process development for extraction and reaction |

| Microwave/Ultrasound | Accelerated reaction rates, improved yields | Method development for key synthetic steps |

| One-Pot Reactions | Increased efficiency, reduced waste | Design of tandem catalytic systems |

Exploration of Undiscovered Chemical Transformations

The reactivity of the aldehyde functional group and the substituted aromatic ring in this compound provides fertile ground for discovering novel chemical reactions. numberanalytics.comnumberanalytics.com

Photoredox Catalysis: This rapidly expanding field offers mild conditions for a variety of chemical transformations. beilstein-journals.org Specifically, photoredox-catalyzed C-H functionalization could enable the direct modification of the aromatic ring or the benzylic position, opening up new avenues for creating complex molecules. nih.govacs.orgresearchgate.net The use of benzaldehyde itself as a photosensitizer in some reactions highlights the potential for auto-catalytic or synergistic catalytic cycles. researchgate.net

Novel Cyclization Reactions: The strategic placement of functional groups could facilitate the discovery of new intramolecular cyclization reactions, leading to the synthesis of novel heterocyclic scaffolds. numberanalytics.com

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group would be highly valuable for the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its behavior and designing new applications.

X-ray Crystallography and Hirshfeld Surface Analysis: These techniques can provide detailed insights into the solid-state packing and the nature of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgnih.gov Understanding these interactions is critical for crystal engineering and the design of materials with specific properties.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, including 2D NMR experiments, are essential for the unambiguous assignment of all proton and carbon signals, which is particularly important for differentiating between constitutional isomers and understanding subtle electronic effects of the substituents.

Deeper Integration of High-Throughput Computational Screening

Computational chemistry is an increasingly powerful tool for accelerating chemical research.

Reaction Prediction and Mechanistic Studies: Computational methods can be used to predict the feasibility of new reactions and to elucidate their mechanisms. nih.gov This in silico approach can guide experimental work and reduce the amount of trial-and-error in the laboratory.

In Silico Screening for Biological Activity: The structure of this compound can be used as a starting point for virtual screening campaigns to identify potential biological targets. mdpi.comresearchgate.netnih.govdntb.gov.uauab.cat Docking studies can predict the binding affinity of the molecule and its derivatives to the active sites of enzymes and receptors. mdpi.comresearchgate.netnih.govdntb.gov.uauab.cat

Design of Next-Generation Molecular Probes for Biological Research

Functionalized benzaldehydes are valuable precursors for the synthesis of molecular probes that can be used to detect and visualize specific analytes in biological systems. rsc.orgrsc.orgnih.gov

Fluorescent Probes: By incorporating a fluorophore, derivatives of this compound could be designed as "turn-on" or ratiometric fluorescent probes for the detection of ions, reactive oxygen species, or specific biomolecules. rsc.orgnih.govnih.govacs.orgmdpi.com The aldehyde group can act as a reactive site for binding to the target analyte, leading to a change in the fluorescence signal. nih.gov

Bioorthogonal Labeling: The aldehyde functionality is a bioorthogonal handle that can be used for the specific labeling of biomolecules within living cells, enabling their visualization and study. nih.gov

| Probe Type | Target Analyte | Potential Application |

| Fluorescent | Metal ions, Anions, Reactive Oxygen Species | Cellular imaging, environmental monitoring |

| Bioorthogonal | Carbonylated proteins, lipids | Studying oxidative stress, disease diagnostics |

Applications in Emerging Fields of Chemical Science

The unique structural features of this compound suggest its potential for use in a variety of emerging areas.

Materials Science: As a building block, it could be incorporated into polymers, metal-organic frameworks (MOFs), or liquid crystals. The benzyloxy and chloro substituents can be used to tune the physical properties of these materials, such as their solubility, thermal stability, and self-assembly behavior. Benzaldehyde derivatives are also used in the production of hydrogels and as additives in paper and plastic manufacturing. sprchemical.com

Supramolecular Chemistry: The potential for forming various non-covalent interactions makes this molecule an interesting candidate for the construction of complex supramolecular assemblies. rsc.orgnih.gov These assemblies could have applications in areas such as drug delivery and catalysis. acs.org

Fragrance and Flavor Industry: Benzaldehyde and its derivatives are widely used as flavoring and fragrance agents. wikipedia.orgchemicalbook.com The specific substitution pattern of this compound could impart unique olfactory properties, making it a target for the fragrance industry. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzyloxy)-5-chlorobenzaldehyde, and how do reaction conditions impact yield?

- Methodology :

-

Step 1 : Start with 5-chloro-2-hydroxybenzaldehyde (CAS 635-93-8), which contains a reactive hydroxyl group .

-

Step 2 : Protect the hydroxyl group via benzylation using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours .

-

Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate eluent).

-

Critical Parameters : Excess benzyl halide (1.2–1.5 eq.) and anhydrous conditions minimize hydrolysis byproducts. Elevated temperatures accelerate substitution but may promote aldehyde oxidation.

-

Yield Optimization : Reported yields for analogous benzylations range from 65–85% depending on solvent polarity and catalyst .

Synthetic Step Reagents/Conditions Key Challenges Reference Hydroxyl Protection Benzyl bromide, K₂CO₃, DMF, 80°C Aldehyde oxidation, residual starting material

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Benzyloxy group: δ 5.1–5.3 ppm (singlet, -OCH₂Ph), aromatic protons split into distinct multiplet patterns due to substituent positions .

- IR Spectroscopy :

- Strong C=O stretch at ~1700 cm⁻¹ (aldehyde).

- C-O-C (benzyl ether) at ~1250 cm⁻¹ and C-Cl stretch at 750–550 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 246.68 (C₁₄H₁₁ClO₂) with fragmentation patterns indicating loss of benzyloxy (-91 Da) and Cl groups .

Q. What are the recommended handling and storage protocols for this compound?

- Handling :

- Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- First aid for skin contact: Wash with soap/water for 15 minutes; seek medical attention for irritation .

- Storage :

- Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent aldehyde hydration or oxidation .

Advanced Research Questions

Q. How do the electronic effects of the benzyloxy and chloro substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodology :

- Computational Analysis : Use density functional theory (DFT) to map electrostatic potential surfaces. The benzyloxy group (-OBn) is electron-donating (ortho/para-directing), while Cl is weakly deactivating (meta-directing) .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to identify regioselectivity. Monitor product distribution via HPLC or GC-MS .

Q. What analytical strategies resolve contradictions in reported reaction yields for benzyloxy-protected aldehydes?

- Methodology :

- Parameter Screening : Systematically vary catalysts (e.g., KI vs. TBAB), solvents (DMF vs. THF), and temperature.

- Purity Assessment : Use HPLC to quantify starting material (5-chloro-2-hydroxybenzaldehyde) and byproducts (e.g., dialkylated species) .

- Case Study : A 20% yield discrepancy between studies was traced to residual moisture in DMF, which hydrolyzes benzyl bromide .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology :

- QSPR Models : Train models using datasets of substituted benzaldehydes to correlate pKa, logP, and hydrolytic stability .

- Hydrolysis Kinetics : Perform accelerated degradation studies (pH 1–13, 25–60°C) and monitor aldehyde oxidation to carboxylic acid via IR or titrimetry .

Data Contradiction Analysis

- Issue : Conflicting reports on the aldehyde’s stability in polar aprotic solvents.

- Resolution :

- Hypothesis : Trace acidity in solvents (e.g., DMSO) may catalyze aldol condensation.

- Testing : Store the compound in deuterated DMSO and monitor dimer formation via ¹H NMR over 72 hours.

- Outcome : No dimer peaks detected, confirming stability if solvents are rigorously dried .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.